Diquafosol

Descripción general

Descripción

Diquafosol es un compuesto farmacéutico utilizado principalmente para el tratamiento de la enfermedad del ojo seco. Se formula como una solución oftálmica al 3% de la sal tetrasódica. This compound actúa como agonista del receptor purinérgico P2Y2, promoviendo la secreción de agua y mucina en la superficie ocular .

Mecanismo De Acción

Diquafosol ejerce sus efectos actuando sobre los receptores P2Y2 ubicados en las membranas del epitelio conjuntival y de las células caliciformes. Esta acción aumenta la concentración intracelular de iones calcio, promoviendo la secreción de agua y mucina. El aumento de la secreción ayuda a estabilizar la película lagrimal y a mejorar la salud de la superficie ocular .

Análisis Bioquímico

Biochemical Properties

Diquafosol plays a significant role in biochemical reactions by interacting with the P2Y2 purinergic receptor on the surface of conjunctival epithelial cells and goblet cells . This interaction leads to an increase in intracellular calcium ion concentration, which subsequently promotes the secretion of water and mucin . The compound’s ability to enhance tear fluid and mucin secretion makes it effective in alleviating symptoms of dry eye disease. Additionally, this compound has been shown to activate extracellular signal-regulated kinase (ERK) and ribosomal S6 kinase (RSK), which are involved in cell survival and proliferation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In corneal epithelial cells, this compound has been found to inhibit apoptosis and reduce inflammation by activating ERK1/2 and RSK pathways . This activation leads to decreased levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . Furthermore, this compound enhances the secretion of mucin from goblet cells, improving the quality and stability of the tear film . These cellular effects contribute to the overall improvement in ocular surface health and the alleviation of dry eye symptoms.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the P2Y2 purinergic receptor on the ocular surface . This binding triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, increase intracellular calcium levels, promoting the secretion of water and mucin . Additionally, this compound activates the ERK1/2 and RSK signaling pathways, which play a crucial role in cell survival, proliferation, and anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its efficacy in promoting tear fluid and mucin secretion over extended periods . The compound’s stability and sustained activity make it a reliable option for long-term treatment of dry eye disease.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat dry eye model, significant increases in tear fluid secretion were observed following the instillation of this compound ophthalmic solution at concentrations of 3% and 8.5% . Higher doses may lead to adverse effects, such as increased inflammation and potential toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate tear fluid and mucin secretion. The compound interacts with enzymes such as phospholipase C, which plays a key role in the production of inositol trisphosphate and diacylglycerol . These molecules are essential for increasing intracellular calcium levels and promoting the secretion of water and mucin . Additionally, this compound’s activation of the ERK1/2 and RSK pathways further influences cellular metabolism and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the P2Y2 purinergic receptor . Upon binding to the receptor, this compound triggers intracellular signaling pathways that lead to the secretion of tear fluid and mucin . The compound’s distribution is primarily localized to the ocular surface, where it exerts its therapeutic effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with the ocular surface, particularly the conjunctival epithelial cells and goblet cells . The compound’s interaction with the P2Y2 purinergic receptor on these cells leads to the activation of intracellular signaling pathways that promote tear fluid and mucin secretion . This compound’s localization and activity within these specific cellular compartments are crucial for its therapeutic efficacy in treating dry eye disease.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Diquafosol se puede sintetizar a través de un proceso de cuatro pasos que comienza con la sal disódica del ácido 5'-uridílico disponible comercialmente. El proceso implica los siguientes pasos:

Fosforilación: La sal disódica del ácido 5'-uridílico se fosforila para formar un intermedio de difosfato de uridina.

Acoplamiento: El intermedio se acopla luego con otra molécula de difosfato de uridina.

Purificación: El producto se purifica utilizando resina de intercambio aniónico y se concentra a presión reducida.

Aislamiento: El producto final, tetrasódico de this compound, se obtiene como un sólido blanco mediante liofilización.

Métodos de Producción Industrial

La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener un mayor rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Diquafosol experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, aunque estas son menos comunes.

Reactivos y Condiciones Comunes

Agentes oxidantes: El peróxido de hidrógeno y otros peróxidos se utilizan comúnmente para reacciones de oxidación.

Agentes reductores: El borohidruro de sodio y otros hidruros se utilizan para reacciones de reducción.

Reactivos de sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados oxidados y reducidos de this compound, así como diversos ésteres fosfóricos .

Aplicaciones Científicas De Investigación

Diquafosol tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar agonistas del receptor purinérgico y sus interacciones.

Biología: Se investiga su función en la señalización celular y sus efectos en varios tipos de células.

Medicina: Se utiliza principalmente para el tratamiento de la enfermedad del ojo seco, con investigación en curso sobre su potencial para tratar otras afecciones oculares.

Industria: Se utiliza en el desarrollo de nuevas soluciones oftálmicas y otras formulaciones farmacéuticas.

Comparación Con Compuestos Similares

Compuestos Similares

Hialuronato de sodio: Otro compuesto utilizado para el tratamiento de la enfermedad del ojo seco. Actúa reteniendo la humedad en la superficie ocular.

Ciclosporina: Utilizada para el tratamiento del ojo seco, funciona reduciendo la inflamación en la superficie ocular.

Singularidad de Diquafosol

This compound es único en su mecanismo de acción como agonista del receptor P2Y2, promoviendo tanto la secreción de agua como de mucina. Esta acción dual lo hace particularmente efectivo para tratar la enfermedad del ojo seco en comparación con otros compuestos que solo pueden abordar un aspecto de la afección .

Propiedades

IUPAC Name |

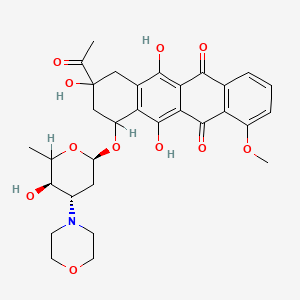

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLMACJWHPHKGR-NCOIDOBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O23P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208689 | |

| Record name | Diquafosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | P1,P4-Bis(5'-uridyl) tetraphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59985-21-6 | |

| Record name | Diquafosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59985-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diquafosol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquafosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diquafosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIQUAFOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of diquafosol?

A1: this compound functions as a P2Y2 receptor agonist. [, ] It binds to and activates P2Y2 receptors found on the surface of the eye and inner eyelids. []

Q2: What are the downstream effects of this compound binding to P2Y2 receptors?

A2: Activation of P2Y2 receptors by this compound stimulates fluid and mucin secretion on the ocular surface. [] This leads to the release of essential components of the tear film, including salt, water, mucin, and other elements. [] The result is enhanced hydration of the eye's surface. []

Q3: Does this compound influence mucin production beyond stimulating secretion?

A3: Yes, research indicates that this compound can enhance the expression of both secretory and membrane-associated mucins. Studies on human conjunctival epithelial cells (HCECs) demonstrate that this compound treatment leads to increased MUC5AC secretion and gene expression, as well as increased mRNA levels of MUC1 and MUC16. []

Q4: What role does the ERK pathway play in the effects of this compound?

A4: Evidence suggests that this compound's impact on mucin expression is mediated by the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that this compound treatment activates ERK signaling in HCECs. [] Inhibiting ERK signaling with PD98059 significantly reduces the this compound-induced increase in MUC1, MUC16, and MUC5AC expression. []

Q5: Does this compound impact chloride ion transport in the conjunctiva?

A5: Yes, research in rabbit conjunctiva indicates that this compound stimulates net chloride ion secretion from the serosal to the mucosal side. This effect is dose-dependent and occurs via the stimulation of P2Y2 receptors. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or the manufacturer's information would be required.

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research excerpts do not include spectroscopic data for this compound. To obtain this information, a review of specialized chemical databases or direct contact with the manufacturer would be necessary.

Q8: Are there studies on the material compatibility and stability of this compound in different conditions? Does it possess any catalytic properties?

A8: The provided research focuses primarily on the therapeutic applications of this compound in ophthalmology. Information about its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these research excerpts.

Q9: What is known about the structure-activity relationship (SAR) of this compound?

A10: While the research excerpts don't delve into specific SAR studies, it is understood that this compound, being a uridine nucleotide analog, derives its activity from its structural resemblance to endogenous P2Y2 receptor agonists like uridine 5'-triphosphate. [] Further research into modifications of the this compound structure could potentially enhance its potency, selectivity, and duration of action.

Q10: Is there information about the SHE (Safety, Health, and Environment) regulations concerning this compound in the provided research?

A10: The provided research excerpts primarily focus on the clinical aspects and efficacy of this compound in treating dry eye disease. There isn't specific mention or discussion of SHE regulations related to this compound. It's important to note that compliance with SHE regulations is paramount during all stages of drug development and manufacturing, and relevant guidelines should be consulted and adhered to.

Q11: What is the pharmacokinetic profile of this compound?

A11: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) specific to this compound are not presented within these research excerpts.

Q12: What is the in vivo efficacy of this compound in treating dry eye disease?

A14: this compound has demonstrated efficacy in treating dry eye disease in both animal models and human clinical trials. [, , ] In preclinical studies, this compound effectively increased tear MUC5AC concentration and improved tear film stability in normal and keratoconjunctivitis sicca (KCS) rat models. []

Q13: Are there known cases of resistance developing to this compound treatment?

A13: The development of resistance to this compound is not specifically addressed in the provided research excerpts. Long-term studies would be necessary to assess the potential emergence of resistance mechanisms.

Q14: What drug delivery strategies have been explored for this compound?

A17: Beyond its topical application as an ophthalmic solution, one study investigated the potential of silicone hydrogel contact lenses for sustained this compound delivery. [] This approach aimed to prolong the drug's residence time on the ocular surface and enhance its therapeutic effect.

Q15: Is there information available regarding the environmental impact and degradation of this compound? What about its dissolution and solubility properties?

A15: The provided research excerpts primarily focus on the clinical applications of this compound. Information regarding its environmental impact, degradation pathways, dissolution, and solubility properties is not discussed within these research papers.

Q16: Does this compound elicit any immunogenic or immunological responses?

A16: The provided research excerpts do not provide information regarding the immunogenicity or potential immunological responses associated with this compound.

Q17: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

A17: The research excerpts do not delve into the specifics of this compound's interactions with drug transporters or metabolizing enzymes. Further research is needed to understand its potential for interactions with other medications.

Q18: What is known about the biocompatibility and biodegradability of this compound?

A18: The research excerpts primarily focus on the clinical application and efficacy of this compound for treating dry eye disease. Information regarding its biocompatibility and biodegradability is not discussed in these excerpts.

Q19: Are there alternative treatments available for dry eye disease, and how does this compound compare in terms of performance, cost, and impact?

A25: Yes, several alternative treatments are available for dry eye disease, including artificial tears, lubricating ointments, punctal plugs, and anti-inflammatory medications. [, , , ] this compound offers a unique mechanism of action by directly stimulating tear production. [] The choice of treatment depends on the underlying cause and severity of dry eye. Cost and patient preference are also important considerations.

Q20: What are some of the key research tools and resources used in studying this compound?

A20: Researchers studying this compound employ various tools and techniques, including:

- Animal models: Rodent models, such as those with induced keratoconjunctivitis sicca, are valuable for investigating the mechanisms of dry eye and evaluating the efficacy of potential treatments like this compound. []

- Cell culture: Human corneal and conjunctival epithelial cells are used to study the effects of this compound at the cellular level, including its impact on mucin production and inflammatory pathways. []

- Clinical trials: Well-designed clinical trials are essential for evaluating the safety and efficacy of this compound in human patients with dry eye disease. [, , ]

- Tear film analysis: Techniques like tear film break-up time (TBUT) measurement, Schirmer testing, and tear osmolarity assessment provide insights into tear film dynamics and the impact of this compound on tear film stability. [, , ]

Q21: What are some historical milestones in the development and understanding of this compound as a treatment for dry eye disease?

A21: While the provided excerpts don't provide a comprehensive historical account, key milestones related to this compound's development include:

- Initial development: this compound was initially developed at the University of North Carolina. []

- Focus on P2Y2 receptor agonism: Research identified this compound's mechanism of action as a P2Y2 receptor agonist, offering a novel approach to dry eye treatment by stimulating tear secretion. [, ]

- Clinical trials and regulatory approval: Numerous clinical trials evaluating the efficacy and safety of this compound for dry eye disease were conducted. [, , ] Based on these trials, this compound received regulatory approval for the treatment of dry eye in several countries, including Japan and South Korea. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)